![molecular formula C17H15ClN2S2 B4169228 4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4169228.png)
4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a novel compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound belongs to the family of benzothieno[2,3-d]pyrimidines, which have been found to possess a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of 4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes, such as DNA topoisomerases and protein kinases. It may also act by interfering with the synthesis of nucleic acids and proteins.
Biochemical and physiological effects:
4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. In addition, it has been found to have neuroprotective effects and to enhance memory and learning.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in lab experiments include its wide range of biological activities and its potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. These include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the potential applications of the compound in the treatment of neurological disorders.
4. Studies on the toxicity and safety of the compound.
5. Exploration of the potential applications of the compound in the field of agriculture, such as in the development of new pesticides or herbicides.
Conclusion:
In conclusion, 4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a novel compound that has potential applications in various fields. Its wide range of biological activities and its potential applications in the treatment of various diseases make it an attractive target for further research. However, more studies are needed to fully understand the mechanism of action of the compound and to investigate its potential toxicity and safety.
Scientific Research Applications
4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine has been found to possess a wide range of biological activities. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S2/c18-12-5-3-4-11(8-12)9-21-16-15-13-6-1-2-7-14(13)22-17(15)20-10-19-16/h3-5,8,10H,1-2,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURGOWKFKYGZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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